4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is an organic compound belonging to the class of chromones, characterized by its unique structure that includes a chromone core with additional phenyl and phenylethoxy substituents. The compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from readily available starting materials, primarily through condensation reactions. Its molecular formula is , and it has a molecular weight of approximately 322.39758 g/mol. The synthesis typically involves the reaction of 4-phenyl-2H-chromen-2-one with 1-phenylethanol in the presence of an acid catalyst under controlled conditions.
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is classified as a coumarin derivative, a subclass of organic compounds known for their diverse biological activities. Coumarins are often studied for their roles in pharmacology, particularly as potential therapeutic agents against various diseases.
The synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one typically follows these steps:
The reaction conditions, including temperature and duration, are critical for optimizing yield and purity. Continuous flow reactors may also be utilized in industrial settings to enhance efficiency.
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome and yield of these reactions .
The mechanism of action for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is primarily based on its interaction with biological targets such as enzymes or receptors:
The physical properties include:
Chemical properties involve stability under standard conditions, reactivity towards nucleophiles and electrophiles, and potential for further functionalization through various chemical reactions .
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in chemistry and pharmacology, highlighting its potential impact across multiple scientific disciplines.
Chromen-2-one (coumarin) derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a benzopyrone core that enables extensive structural modification. This molecular framework demonstrates remarkable pharmacological versatility, with documented activities spanning anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects [1] [2] [4]. The compound 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one exemplifies strategic functionalization of this core, incorporating specific substituents known to enhance bioactivity—a 4-phenyl group for planarity and π-system extension and a 7-(1-phenylethoxy) moiety for steric and electronic modulation [5] [7]. These targeted modifications exemplify contemporary structure-based design principles applied to optimize ligand-receptor interactions and pharmacokinetic properties.
The structural diversity of 2H-chromen-2-ones arises from substitutions at key positions (C3, C4, C6, C7, and C8), which profoundly influence electronic distribution, three-dimensional conformation, and biological targeting. The compound 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one belongs to two strategic structural subcategories:
Table 1: Structural Classification and Biological Significance of Key Chromen-2-one Substitutions
Substitution Pattern | Exemplar Compound | Biological Significance | Structural Consequence |
---|---|---|---|
C4-Phenyl | 4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one | Anticancer activity against renal/breast cell lines [1] | Enhanced planarity and π-stacking capability with biological targets |
C7-Alkoxy/Aryloxy | 4-(4-Methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | Antimicrobial activity (Gram-negative bacteria) [5] | Increased lipophilicity (cLogP 4.4) and potential for H-bond acceptor interactions |
C3-Pyrazoline | 3-(4,5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Reduced anticancer efficacy compared to simple coumarins [1] | Steric bulk limiting target engagement or altering electronic profile |
C-Triazole Hybrid | 2H-chromen-2-one bearing 1,2,3-triazole moiety | Superior antifungal activity (e.g., against Aspergillus fumigatus) vs. miconazole [2] | Facilitated hydrogen bonding and dipole interactions with enzyme active sites |
Solid-state characteristics, including polymorphism observed in coumarin-triazole hybrids, further influence bioactivity. Polymorphic forms exhibit distinct hydrogen bonding networks and packing arrangements (orthorhombic vs. monoclinic systems), potentially altering dissolution rates and bioavailability [3].
The bioactivity of chromen-2-ones is exquisitely sensitive to substitution patterns, with the 4-phenyl and 7-alkoxy groups acting synergistically to optimize target engagement:
Electron Withdrawal/Donation Effects: Electron-donating substituents (e.g., p-methoxy) on the 4-phenyl ring enhance electron density on the lactone carbonyl, potentially increasing susceptibility to nucleophilic attack or altering redox behavior relevant to anticancer mechanisms [1] [5]. Derivatives like 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one demonstrate the role of electron donation in modulating receptor affinity [5].
7-(1-Phenylethoxy) Group Contributions:
Table 2: Structure-Activity Relationships (SAR) of 4-Phenyl-7-Alkoxy/Aryloxy Chromen-2-ones
Structural Feature | Biological Activity Correlation | Mechanistic Insight |
---|---|---|
4-Phenyl with p-OMe | ↑ Anticancer potency in renal cell lines (A498) [1] [5] | Resonance donation stabilizes semiquinone radicals or enhances DNA intercalation affinity |
4-Phenyl with p-NO₂ | ↑ Carbonic anhydrase II inhibition (IC₅₀ = 0.0928 µM) vs. acetazolamide (0.997 µM) [7] | Electron withdrawal polarizes the imine bond, strengthening zinc coordination or hydrogen bonding in active site |
7-Phenethyloxy | Broad-spectrum antimicrobial activity [2] [5] | Lipophilicity enhances membrane penetration; ether oxygen acts as H-bond acceptor |
7-(2-Oxo-2-phenylethoxy) | Demonstrated anti-inflammatory potential via computational models [5] | Keto group introduces additional H-bond acceptor and Michael reaction acceptor capability |
Molecular docking simulations of compound 4C ((E)-4-(4-nitrobenzylideneamino)-2H-chromen-2-one) reveal that the 4-benzylideneamino extension docks deep within the carbonic anhydrase II active site, forming hydrogen bonds with Asn66 and hydrophobic contacts with Val121. The 7-alkoxy group in 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one would likely project into solvent-exposed regions, minimizing steric clash while anchoring the core near the catalytic zinc ion [7].
The evolution of coumarin pharmacophores reflects a progression from natural product isolation to rational drug design:
Natural Coumarin Era (1820–1940s): Initial interest centered on naturally occurring coumarins (e.g., dicoumarol from Melilotus officinalis), revealing anticoagulant properties. Simple hydroxy- and methoxy-substituted derivatives dominated early research, limited by synthetic methodologies [4] [6].
Early Synthetic Modifications (1950s–1980s): The advent of scalable syntheses (e.g., Pechmann condensation) enabled systematic substitution. Introduction of warfarin (C3-acetonyl side chain) marked the first major synthetic anticoagulant, shifting focus to C4-hydroxy derivatives. However, C3/C4 modifications often compromised lactone stability [6].
Modern Hybridization Era (1990s–Present): Strategic fusion with heterocycles (pyrazolines, triazoles) emerged to enhance target specificity and mitigate toxicity:
Table 3: Key Milestones in Chromen-2-one Pharmacophore Development
Era | Key Innovation | Representative Compound | Impact |
---|---|---|---|
Natural Products | Isolation of dicoumarol | Dicoumarol | Revealed anticoagulant potential of coumarin scaffold |
Early Synthetic | Pechmann condensation optimization | Warfarin (4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one) | First-generation synthetic anticoagulants |
Hybridization | Pyrazoline coupling at C3 | 3-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Tested in NCI anticancer screens; established limitations of bulky C3 groups [1] |
Click Chemistry | 1,2,3-Triazole linkage via azide-alkyne cycloaddition | Morpholine-triazole-chromen-2-one (10c) | Achieved MIC <0.25 µg/mL against A. fumigatus (vs. 1.0 µg/mL for miconazole) [2] |
Structure-Based Design | Carbonic anhydrase II inhibitors with benzylideneamino | (E)-4-(4-Nitrobenzylideneamino)-2H-chromen-2-one (4C) | IC₅₀ = 0.0928 µM (100x more potent than acetazolamide) [7] |
The trajectory underscores a shift from serendipitous discovery towards computationally guided design, where compounds like 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one are engineered to exploit specific pharmacophoric features: 4-phenyl for planar target engagement and 7-(1-phenylethoxy) for optimized biodistribution and target access.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7